5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18429060
InChI: InChI=1S/C13H14BrN3O2/c1-3-19-13(18)11-10(14)12(15)17(16-11)9-6-4-8(2)5-7-9/h4-7H,3,15H2,1-2H3
SMILES:
Molecular Formula: C13H14BrN3O2
Molecular Weight: 324.17 g/mol

5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC18429060

Molecular Formula: C13H14BrN3O2

Molecular Weight: 324.17 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester -

Specification

Molecular Formula C13H14BrN3O2
Molecular Weight 324.17 g/mol
IUPAC Name ethyl 5-amino-4-bromo-1-(4-methylphenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C13H14BrN3O2/c1-3-19-13(18)11-10(14)12(15)17(16-11)9-6-4-8(2)5-7-9/h4-7H,3,15H2,1-2H3
Standard InChI Key YHIRVSMJDGEBPG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)C

Introduction

Chemical Structure and Molecular Properties

The compound features a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. Key substituents include:

  • A bromine atom at the fourth position, enhancing electrophilic reactivity.

  • A p-tolyl group (para-methylphenyl) at the first position, contributing steric bulk and aromatic interactions.

  • An ethyl ester at the third position, offering hydrolytic stability and synthetic versatility.

Table 1: Molecular Properties of 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester

PropertyValue
Molecular FormulaC₁₃H₁₄BrN₃O₂
Molecular Weight324.17 g/mol
CAS Registry Number1269291-31-7
Key Functional GroupsBromine, p-tolyl, ethyl ester

The bromine atom facilitates cross-coupling reactions, while the ethyl ester group allows for further functionalization via hydrolysis or transesterification.

Synthesis and Manufacturing

Synthetic routes to this compound typically involve multi-step reactions starting from simpler pyrazole precursors. Key steps include:

  • Bromination: Introducing bromine at the fourth position using reagents like N-bromosuccinimide (NBS).

  • Substitution: Attaching the p-tolyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

  • Esterification: Incorporating the ethyl ester group through reaction with ethanol in acidic conditions.

Critical factors influencing yield and purity include:

  • Temperature control: Optimal ranges between 0°C and room temperature for bromination.

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

  • Catalyst use: Palladium catalysts improve coupling reactions with aromatic groups.

SupplierPurityFormMinimum Order
Dayang Chem (Hangzhou)≥98%Powder1 Kilogram
Chemlyte Solutions99.0%Liquid100 Grams
Amadis Chemical97%Powder/Liquid10 Milligrams

Packaging options accommodate diverse research needs, ranging from milligram-scale for preliminary studies to kilogram quantities for industrial applications .

Applications in Pharmaceutical Research

As a versatile building block, this compound enables the synthesis of:

  • Schiff bases: Reaction with aromatic amines forms azomethines with documented antibacterial properties.

  • Heterocyclic derivatives: Functionalization at the ester group yields analogs for drug discovery.

  • Metal complexes: Coordination with transition metals enhances bioactivity in catalytic systems.

Ongoing studies focus on optimizing its reactivity for targeted therapeutic agents, particularly in oncology and infectious diseases.

Future Research Directions

  • Mechanistic Studies: Elucidating the compound’s interactions with biological targets using spectroscopic methods (e.g., NMR, X-ray crystallography).

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance pharmacokinetic properties.

  • Scale-Up Protocols: Developing cost-effective synthesis routes for industrial production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator